Clorotepine maleate, also known as octoclothepin, is a synthetic compound classified as an antipsychotic belonging to the tricyclic group. It was initially derived from perathiepin in 1965 and has been utilized primarily for the treatment of schizophrenia and other psychiatric disorders. This compound exhibits high affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, making it an important subject of study in psychopharmacology.
Clorotepine maleate is synthesized through specific chemical reactions involving precursor compounds such as 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl and 4-methylpiperazine. The compound is available commercially and can be sourced from chemical suppliers like BenchChem and PubChem.
Clorotepine maleate is classified as a tricyclic antipsychotic. It acts primarily as a neurotransmitter antagonist, affecting dopamine and serotonin systems in the brain.
The synthesis of clorotepine maleate typically involves the following reaction:
The industrial production of clorotepine maleate follows similar synthetic routes but on a larger scale, incorporating stringent quality control measures. The maleate salt form is preferred due to its enhanced stability and solubility properties.
Clorotepine maleate can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution may result in various substituted products.
Clorotepine maleate functions primarily as an antagonist at multiple neurotransmitter receptors:
This multi-receptor activity contributes to its therapeutic effects in managing psychotic disorders by modulating neurotransmitter systems involved in mood regulation and cognition .
Relevant data indicates that clorotepine maleate maintains its efficacy under standard storage conditions but should be handled with care due to its reactive nature .
Clorotepine maleate has several scientific applications:
Its broad receptor activity profile makes it a valuable compound for understanding the mechanisms underlying psychiatric conditions and developing more effective treatments .
Clorotepine (INN clorotepine), initially synthesized in 1965, emerged from structural modifications of the psychotropic compound perathiepin. Marketed in Czechoslovakia by Spofa under brand names Clotepin and Clopiben by 1971, it represented an early tricyclic antipsychotic developed outside Western pharmaceutical pipelines [1]. The compound bears multiple synonyms: octoclothepin, octoclothepine, and research codes VUFB-6281 and VUFB-10030, reflecting its diverse investigative history [1] [3]. Its maleate salt formulation enhances stability and bioavailability, though published pharmacokinetic data remain limited.
Clorotepine belongs to the dibenzothiepin subclass of tricyclic antipsychotics, characterized by a sulfur-containing central seven-membered ring fused to two benzene rings. Its core structure is 8-chloro-10,11-dihydrodibenzo[b,f]thiepin, substituted at position 10 with a 4-methylpiperazinyl moiety [1] [8]. This scaffold differs from phenothiazines (e.g., chlorpromazine) by replacing nitrogen with sulfur in the central ring and from thioxanthenes (e.g., chlorprothixene) through ring expansion and the absence of a carbon-carbon double bond. The molecular framework enables broad receptor interactions while conferring distinct electronic properties [8].
Clorotepine maleate received initial approval exclusively in Czechoslovakia for treating schizophrenic psychosis during the early 1970s. Unlike contemporaneous antipsychotics (e.g., chlorpromazine), it never achieved broad international regulatory acceptance. Current approval status remains geographically restricted, with no records of FDA, EMA, or other major agency evaluations. Its clinical use appears confined to historical Central/Eastern European contexts, though research applications persist due to its unique receptor profile [1] [5].
Table 1: Nomenclature and Regulatory Status Overview
Category | Details |
---|---|
INN | Clorotepine |
Brand Names | Clotepin, Clopiben (Spofa) |
Synonyms | Octoclothepin; VUFB-6281; VUFB-10030 |
Initial Approval | ~1971 (Czechoslovakia) |
Major Markets | None (Limited to historical Czechoslovakian use) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7